1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one is a chemical compound characterized by its pyridine ring substituted with a chlorine atom at the 6-position and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one typically involves a multi-step process. One common method includes the nitration of 6-chloropyridine followed by acylation.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the nitration and acylation reactions .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The ethanone group can undergo oxidation to form carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines.
Reduction: 1-(6-Chloro-3-aminopyridin-2-yl)ethan-1-one.
Oxidation: 1-(6-Chloro-3-nitropyridin-2-yl)ethanoic acid.
Scientific Research Applications
1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: Used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the chlorine atom can enhance the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
1-(6-Chloropyridin-3-yl)ethan-1-one: Lacks the nitro group, which may result in different reactivity and biological activity.
1-(6-Chloro-5-nitropyridin-3-yl)ethanone: Similar structure but with the nitro group at a different position, affecting its chemical properties and applications.
Uniqueness: 1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one is unique due to the specific positioning of the chlorine and nitro groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Biological Activity
1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one is an organic compound with significant potential in medicinal chemistry, particularly noted for its antimicrobial and anticancer properties. This article provides a detailed examination of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₈H₈ClN₃O₂ and a molecular weight of approximately 201.62 g/mol. Its structure features a pyridine ring substituted with a chlorine atom at the 6-position and a nitro group at the 3-position, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways through:
- Enzyme Inhibition: The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that inhibit enzyme activity.
- Receptor Binding: The chlorine atom may enhance binding affinity to target proteins, influencing downstream signaling pathways.
Antimicrobial Properties
Research indicates that compounds containing nitro groups, such as this compound, exhibit significant antimicrobial activity. The mechanism often involves the reduction of the nitro group to form reactive species that can damage cellular components, including DNA, leading to cell death. For instance, similar nitro compounds have been shown to act against various microorganisms by producing toxic intermediates upon reduction .
Anticancer Activity
In studies focused on kinase inhibition, this compound displayed an IC50 value of 444 nM against p70S6Kβ (S6K2), indicating potential as a starting point for developing selective inhibitors for this kinase. Although it did not show significant activity against other kinases like MAPKAPK2 or MPS1, its specific action on p70S6Kβ highlights its relevance in cancer research .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their unique aspects compared to this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(6-Chloropyridin-3-yl)ethanone | Chlorine at 6-position, no nitro group | Different reactivity and biological activity due to lack of nitro group |
1-(6-Chloro-5-nitropyridin-3-yl)ethanone | Nitro group at different position | Variation in chemical properties and potential applications |
N-(4-Chloro-pyridin-2-yloxy)-N-methylacetamide | Contains chloro and nitrogen functionalities | Potentially different biological activity due to structural differences |
Case Studies and Research Findings
Recent studies have explored various aspects of the biological activity of nitro-containing compounds. A review highlighted that the presence of the nitro group can significantly enhance pharmacokinetic properties and overall biological efficacy. For example, certain nitro derivatives have been developed as effective antimicrobial agents due to their ability to generate reactive intermediates upon reduction .
In another study focusing on kinase inhibitors, the compound was synthesized and evaluated for its inhibitory potency against selected kinases. Although it showed limited activity against some targets, its specific interaction with p70S6Kβ opens avenues for further development in targeted cancer therapies .
Properties
Molecular Formula |
C7H5ClN2O3 |
---|---|
Molecular Weight |
200.58 g/mol |
IUPAC Name |
1-(6-chloro-3-nitropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5ClN2O3/c1-4(11)7-5(10(12)13)2-3-6(8)9-7/h2-3H,1H3 |
InChI Key |
SGWVMGCNBOJKKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=N1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.